molecular formula C2H10N4O6S B13343159 N-Guanylurea sulfate hydrate

N-Guanylurea sulfate hydrate

Cat. No.: B13343159
M. Wt: 218.19 g/mol
InChI Key: VFRKPLMGAUGGTH-UHFFFAOYSA-N
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Description

Historical Trajectories in Guanylurea (B105422) Derivative Studies

The study of guanylurea and its derivatives has a notable history rooted in the exploration of nitrogen-rich compounds. Early methods for producing guanylurea involved the hydrolysis of dicyandiamide (B1669379) in the presence of aqueous sulfuric acid, leading directly to the formation of guanylurea sulfate (B86663). google.com A 1942 patent describes this process, highlighting a method to obtain the guanylurea base in high purity and good yields by reacting the resultant guanylurea sulfate with lime to precipitate calcium sulfate. google.com The fundamental coordination chemistry of guanylureas, along with the related biguanides, was reviewed in early literature, establishing their capacity to form complex compounds with various metallic elements. acs.org These foundational studies paved the way for the synthesis of more complex derivatives and the investigation of their properties. For instance, research has been conducted on the synthesis of guanylurea derivatives of diorganotin(IV) dichloride, demonstrating the ligand's potential in main group chemistry. tandfonline.com

Contemporary Research Significance of N-Guanylurea Sulfate Hydrate (B1144303)

In modern chemical research, N-Guanylurea sulfate hydrate is primarily significant as a key starting material. sigmaaldrich.comsigmaaldrich.com Its most prominent application is in the synthesis of N-Guanylurea dinitramide (GUDN), an insensitive energetic material also known as FOX-12. researchgate.netjmst.info GUDN is valued for its high thermal stability and low sensitivity to mechanical stimuli like impact and friction, making it a candidate for next-generation propellants and insensitive munitions. scispace.comcanada.ca The synthesis of GUDN often involves the nitration of an ammonium (B1175870) sulfamate (B1201201) salt followed by treatment with an aqueous suspension of guanylurea sulfate. researchgate.net

Beyond energetic materials, N-Guanylurea sulfate is utilized in the field of crystal engineering. sielc.com The guanylurea cation's ability to form extensive hydrogen-bonding networks is a key feature that influences the crystal packing of its salts. researchgate.net Researchers have studied the crystal structure of guanylurea sulfate hydrate itself, revealing complex arrays of linked cations and anions governed by these hydrogen bonds. researchgate.net This makes guanylurea derivatives interesting subjects for designing new crystalline materials with specific optical or physical properties, such as guanylurea(1+) hydrogen phosphite (B83602), which exhibits nonlinear optical (NLO) properties. researchgate.net

Interdisciplinary Research Perspectives on this compound

The research surrounding this compound extends across multiple scientific disciplines.

Materials Science and Defense: The development of GUDN (FOX-12) from guanylurea sulfate is a clear intersection of chemistry and materials science with direct applications in defense technology. scispace.comcanada.ca Research in this area focuses on optimizing synthesis processes and characterizing the thermal and energetic properties of the resulting materials. researchgate.netnih.govacs.org

Coordination and Supramolecular Chemistry: Guanylurea is recognized as a strong bidentate ligand, leading to its extensive use in coordination chemistry. tandfonline.comias.ac.in Studies have explored its complexes with transition metals like copper, nickel, and zinc, as well as main group elements like tin. tandfonline.comat.ua These investigations delve into the formation, stability, and structural properties of metal-ligand complexes, contributing to the broader field of supramolecular chemistry. ias.ac.inat.ua

Environmental Science and Toxicology: The guanylurea cation has become a compound of significant environmental interest as it is the primary biotransformation product of metformin, a widely prescribed drug for type 2 diabetes. uva.nlmun.ca Consequently, guanylurea is frequently detected in wastewater and surface waters. mun.caoup.com This has spurred interdisciplinary research to understand its environmental fate, biodegradation pathways, and potential effects on aquatic organisms. uva.nlnih.govnih.gov Studies have identified bacteria capable of degrading guanylurea and have characterized the enzymes involved in its breakdown. oup.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table provides a summary of the key identifiers and physical properties of the compound.

PropertyValueSource(s)
Chemical Name This compound nih.gov
Synonym Dicyanodiamidine sulfate scbt.com
CAS Number 207300-86-5 sigmaaldrich.comsigmaaldrich.comresearchscientific.co.uk
Molecular Formula [H₂NC(=NH)NHCONH₂]₂·H₂SO₄·xH₂O sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 302.27 g/mol (for 2C₂H₆N₄O·H₂SO₄) scbt.comscbt.com
Anhydrous Basis MW 151.13 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.comsigmaaldrich.com
Melting Point 199 °C (decomposes) sigmaaldrich.comsigmaaldrich.com

Table 2: Selected Research Findings Involving N-Guanylurea Sulfate This table highlights key research applications and the specific compounds derived from or studied in relation to N-Guanylurea sulfate.

Research AreaDetailed FindingKey Compound StudiedSource(s)
Energetic Materials Serves as a crucial precursor in the synthesis of a high-energy, low-sensitivity explosive through a nitration reaction. researchgate.netjmst.inforesearchgate.netN-Guanylurea dinitramide (GUDN/FOX-12) researchgate.netjmst.inforesearchgate.net
Crystal Engineering The guanylurea cation forms extensive hydrogen-bonding networks, which control the crystal packing in its salts. researchgate.net Single crystals of the sulfate hydrate have been grown and their complex structure analyzed. researchgate.netGuanylurea sulfate hydrate researchgate.netresearchgate.net
Coordination Chemistry Acts as a bidentate ligand to form five- and four-coordinate complexes with diorganotin(IV) dichlorides. tandfonline.comresearchgate.net Also forms complexes with transition metals like Cu(II) and Ni(II). ias.ac.inat.uaOrganotin-guanylurea complexes, Copper(II)-guanylurea complexes tandfonline.comias.ac.inat.ua
Environmental Chemistry The guanylurea cation is the main transformation product of the drug metformin, leading to its widespread presence in aquatic environments. uva.nlmun.ca Research focuses on its biodegradation by microbial communities. nih.govGuanylurea uva.nlmun.canih.gov

Properties

Molecular Formula

C2H10N4O6S

Molecular Weight

218.19 g/mol

IUPAC Name

diaminomethylideneurea;sulfuric acid;hydrate

InChI

InChI=1S/C2H6N4O.H2O4S.H2O/c3-1(4)6-2(5)7;1-5(2,3)4;/h(H6,3,4,5,6,7);(H2,1,2,3,4);1H2

InChI Key

VFRKPLMGAUGGTH-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)(N)N.O.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for N Guanylurea Sulfate Hydrate and Analogous Species

Established Synthetic Pathways to N-Guanylurea Sulfate (B86663) Hydrate (B1144303)

The synthesis of N-guanylurea sulfate hydrate is predominantly achieved through two main routes: the controlled hydrolysis of dicyandiamide (B1669379) and salt metathesis reactions.

Hydrolysis of Dicyandiamide in Controlled Acidic Environments

The most common and industrially significant method for producing N-guanylurea is the hydrolysis of dicyandiamide (cyanoguanidine). at.ua This reaction involves the addition of a water molecule across the cyano group of dicyandiamide, converting it into a urea (B33335) functionality. When this hydrolysis is conducted in the presence of sulfuric acid, N-guanylurea sulfate is directly formed. irb.hr

The reaction is typically carried out by heating dicyandiamide in an aqueous solution containing a stoichiometric amount of sulfuric acid. irb.hrjlu.edu.cn The process is described as a relatively rapid primary reaction. at.ua Historical accounts from as early as 1862 describe the formation of a base, later identified as guanylurea (B105422), by boiling dicyandiamide with acids. at.ua

A patented industrial method details reacting dicyandiamide with 50% sulfuric acid in water. The acid is added gradually to control the boiling produced by the exothermic reaction. The resulting reaction mixture contains guanylurea sulfate, which can then be further processed. jlu.edu.cn The hydrolysis of dicyandiamide can also be influenced by alkaline conditions, where the primary formation of guanylurea is also rapid. jmst.info However, for the direct synthesis of the sulfate salt, acidic conditions are required.

Table 1: Exemplary Conditions for Hydrolysis of Dicyandiamide to N-Guanylurea Sulfate

ParameterValue/ConditionSource
Starting Material Dicyandiamide at.uairb.hrjlu.edu.cn
Acid Sulfuric Acid irb.hrjlu.edu.cn
Solvent Water at.uajlu.edu.cn
Temperature Boiling/Elevated at.uajlu.edu.cn
Product N-Guanylurea Sulfate irb.hrjlu.edu.cn

This table presents a summary of typical conditions and should not be taken as a precise protocol.

Salt Metathesis Reactions Involving the Guanylurea Cation

Once N-guanylurea is formed, typically as a soluble salt like the sulfate, it can be used in salt metathesis (double displacement) reactions to produce a variety of other guanylurea salts. This method relies on the precipitation of an insoluble salt, driving the reaction to completion. This compound serves as an excellent precursor in these syntheses due to its accessibility and solubility in water. irb.hrnih.gov

A prominent example is the synthesis of N-guanylurea dinitramide (GUDN), an energetic material. In this process, an aqueous suspension of guanylurea sulfate is treated with a source of dinitramide anions, leading to the formation of GUDN. dntb.gov.uacdnsciencepub.com Similarly, the synthesis of guanylurea dipicrylamide has been achieved through a salt-metathesis reaction between guanylurea sulfate and sodium dipicrylamide, yielding dark-red crystals of the product. google.comresearchgate.net Another example is the preparation of guanylurea dicyanamide (B8802431) via an ion exchange reaction in an aqueous solution. google.com

Process Optimization and Green Chemistry Integration

Efforts to improve the synthesis of N-guanylurea and its derivatives focus on enhancing efficiency, purity, and environmental compatibility.

Influence of Reaction Parameters on Synthesis Efficiency and Product Purity

The optimization of reaction parameters is crucial for maximizing yield and purity. While studies specifically detailing the optimization of this compound synthesis are not abundant in the public domain, extensive research has been conducted on the synthesis of its derivatives, which provides insight into the importance of controlling reaction conditions.

In the synthesis of GUDN from guanylurea sulfate, parameters such as the molar ratio of reactants, reaction temperature, and reaction time have been systematically varied to achieve higher yields and purity. dntb.gov.uacdnsciencepub.com For instance, optimal conditions for the nitration step in GUDN synthesis, which precedes the reaction with guanylurea sulfate, have been identified as a reaction temperature of -40°C and a nitration time of 45 minutes. nih.govumich.edu The purity of the final GUDN product has been reported to be between 98-99% after optimization. irb.hr Such optimization studies highlight the sensitivity of these synthetic processes to slight changes in conditions.

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including N-guanylurea and its derivatives. The use of water as a solvent in the hydrolysis of dicyandiamide is an inherently green aspect of the primary synthesis route. at.uajlu.edu.cn

Additionally, N-guanylurea sulfate has been utilized as a surfactant in the microwave-assisted hydrothermal synthesis of iron oxides, showcasing its application in environmentally friendly material synthesis. irb.hr

Preparation of Structurally Diverse N-Guanylurea Salts and Derivatives

The guanylurea cation can be combined with a wide array of anions to form a diverse range of salts with varying properties. The synthesis of these salts often starts from a readily available precursor like N-guanylurea sulfate or involves the hydrolysis of dicyandiamide in the presence of the corresponding acid.

High-purity guanylurea nitrate (B79036) (GUN) and guanylurea perchlorate (B79767) (GUP) have been prepared by hydrolyzing cyanoguanidine with concentrated nitric acid and perchloric acid, respectively, in aqueous solutions, with isolated yields exceeding 80%. at.ua The hydrochloride salt of guanylurea can be formed as a final decomposition product when dicyandiamide hydrochloride is in the presence of moisture. mdpi.com

Beyond simple inorganic salts, more complex derivatives have also been synthesized. A series of organotin complexes with guanylurea have been prepared, demonstrating the versatility of guanylurea as a ligand. Furthermore, phosphinylguanidine derivatives have been synthesized from guanylurea, although the reaction can be sensitive to moisture and require aprotic solvents for better yields.

Table 2: Examples of Synthesized N-Guanylurea Salts and Derivatives

Compound NameAnion/Derivative GroupSynthetic Precursor(s)Source
N-Guanylurea Nitrate (GUN)NitrateCyanoguanidine, Nitric Acid at.ua
N-Guanylurea Perchlorate (GUP)PerchlorateCyanoguanidine, Perchloric Acid at.ua
N-Guanylurea HydrochlorideChlorideDicyandiamide Hydrochloride mdpi.com
N-Guanylurea Dinitramide (GUDN)DinitramideGuanylurea Sulfate dntb.gov.uacdnsciencepub.com
Guanylurea DipicrylamideDipicrylamideGuanylurea Sulfate, Sodium Dipicrylamide google.comresearchgate.net
Guanylurea DicyanamideDicyanamideGuanylurea cation source google.com
Organotin-Guanylurea ComplexesDiorganotin(IV)Guanylurea, Diorganotin Dichloride/Oxide
PhosphinylguanidinesPhosphinylGuanylurea, Phosphorochloridates

This table provides a selection of reported N-guanylurea salts and derivatives and is not exhaustive.

Synthesis of Guanylurea Chalcogenates (e.g., Selenates)

The synthesis of guanylurea chalcogenates extends the family of guanylurea salts beyond common sulfates. Research has led to the isolation and characterization of guanylurea selenates.

Specifically, monoclinic guanylurea(1+) hydrogen selenate (B1209512) has been isolated as the only defined product from the reaction of guanylurea with selenic acid. researchgate.net This synthesis expands the known family of guanylurea salts, which previously included monoclinic bis(guanylurea(1+)) sulphate dihydrate and triclinic guanylurea(1+) hydrogen sulphate. researchgate.net The preparation of these novel guanylurea chalcogenates was followed by characterization using X-ray diffraction and vibrational spectroscopy. researchgate.net

Design and Preparation of N-Guanylurea Salts with Specific Anionic Counterparts

The design and preparation of N-guanylurea salts with a variety of anionic counterparts are achieved primarily through two synthetic routes: direct hydrolysis of cyanoguanidine with a corresponding acid or salt-metathesis reactions.

Direct Acid Hydrolysis: This method is effective for preparing salts with anions derived from strong acids. For example, guanylurea nitrate (GUN) and guanylurea perchlorate (GUP) have been synthesized in high yields (over 80%) by the hydrolysis of cyanoguanidine with concentrated nitric acid and perchloric acid, respectively. at.ua The resulting compounds precipitate directly from the aqueous reaction mixture. at.ua

Salt-Metathesis Reactions: This versatile method allows for the synthesis of a wider range of guanylurea salts, including those with complex organic or inorganic anions. The process typically involves reacting N-Guanylurea sulfate with a salt containing the desired anion.

Guanylurea Dipicrylamide : This high-energy-density material was prepared via a salt-metathesis reaction between guanylurea sulfate and sodium dipicrylamide in an aqueous solution. nih.gov The product, characterized by an extensive network of N—H⋯O hydrogen bonds, precipitates as dark-red crystals. nih.gov

Guanylurea Dinitramide (GUDN) : GUDN is synthesized by treating an aqueous suspension of guanylurea sulfate with dinitramidic acid, which is formed from the nitration of an ammonium (B1175870) salt of sulfamic acid. researchgate.netgoogle.com N-Guanylurea sulfate is a key starting material in the optimal synthesis process for GUDN. jmst.info

Dodecahydro-closo-dodecaborate Salts : The guanylurea salt of the dodecahydro-closo-dodecaborate anion has been prepared by a metathesis reaction between N-guanylurea hydrochloride and K₂B₁₂H₁₂. researchgate.netat.ua

These synthetic strategies demonstrate the flexibility in designing N-guanylurea salts with tailored anionic counterparts for various applications.

Interactive Table: Synthesis of N-Guanylurea Salts This table summarizes the synthetic routes for various N-guanylurea salts.

Compound NameAnionSynthetic MethodStarting MaterialsYieldReference
Guanylurea Nitrate (GUN)NitrateAcid HydrolysisCyanoguanidine, Nitric Acid>80% at.ua
Guanylurea Perchlorate (GUP)PerchlorateAcid HydrolysisCyanoguanidine, Perchloric Acid>80% at.ua
Guanylurea Hydrogen SelenateHydrogen SelenateReaction with AcidGuanylurea, Selenic AcidN/A researchgate.net
Guanylurea DipicrylamideDipicrylamideSalt MetathesisGuanylurea Sulfate, Sodium Dipicrylamide70% nih.gov
Guanylurea Dinitramide (GUDN)DinitramideSalt MetathesisGuanylurea Sulfate, Dinitramidic Acid~50% researchgate.net
Bis(guanylurea) dodecahydro-closo-dodecaborateDodecahydro-closo-dodecaborateSalt MetathesisN-Guanylurea Hydrochloride, K₂B₁₂H₁₂80% researchgate.netat.ua
N/A: Not available in the provided search results.

Advanced Crystallographic and Solid State Characterization of N Guanylurea Sulfate Hydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the principal technique for elucidating the precise three-dimensional arrangement of atoms within N-Guanylurea sulfate (B86663) hydrate (B1144303), providing unparalleled insight into its structural characteristics at the molecular and crystal level.

Elucidation of Molecular and Crystal Structures

The molecular structure of the N-Guanylurea cation, also known as 1-carbamoylguanidinium, is characterized by a planar geometry, a feature that significantly influences its packing in the crystalline state. This planarity is a result of electron delocalization across the guanylurea (B105422) framework.

Crystallographic studies have identified a monoclinic polymorph of N-Guanylurea sulfate dihydrate. researchgate.net The structure was determined from single crystals obtained from a neutral aqueous solution. researchgate.net The key crystallographic data for this monoclinic form are summarized in the table below.

Crystallographic Data for Monoclinic N-Guanylurea Sulfate Dihydrate
ParameterValue
Chemical Formula[H₂NC(=O)NHC(NH₂)₂]₂SO₄·2H₂O
Crystal SystemMonoclinic
Space GroupC 2/c
a (Å)30.353(6)
b (Å)6.6162(13)
c (Å)21.204(4)
β (°)99.37(3)
Volume (ų)4201.4(14)
Temperature (K)200

Detailed Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing of N-Guanylurea sulfate hydrate is predominantly dictated by an extensive and complex network of hydrogen bonds. researchgate.net These interactions involve the N-H groups of the guanylurea cations, the oxygen atoms of the sulfate anions, and the water molecules of hydration. The guanylurea cation, with its multiple N-H donor sites and a carbonyl oxygen acceptor site, is particularly adept at forming robust hydrogen-bonded assemblies.

In the solid state, N-Guanylurea cations often form dimeric pairs through N-H···O hydrogen bonds involving the ureic fragments, a common motif in related structures. ugent.be These dimers then further interact with the sulfate anions and water molecules, creating a three-dimensional supramolecular architecture. The sulfate anions act as key nodes in this network, accepting multiple hydrogen bonds from the surrounding cations and water molecules. This intricate web of hydrogen bonds is the primary stabilizing force in the crystal lattice.

Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical and chemical properties.

Identification and Characterization of Crystalline Polymorphic Forms

In addition to the well-characterized monoclinic dihydrate form, a triclinic polymorph of bis(guanylurea(1+)) sulfate dihydrate has been identified, highlighting the polymorphic nature of this compound. researchgate.net The existence of these two forms underscores the subtle energetic balance in the crystallization process, where slight variations in conditions can lead to different packing arrangements.

The triclinic polymorph crystallizes in the P-1 space group. researchgate.net The identification of this second polymorph expands the known solid-state landscape of N-Guanylurea sulfate and provides a basis for comparative structural analysis.

Known Polymorphic Forms of N-Guanylurea Sulfate Dihydrate
PolymorphCrystal SystemSpace Group
Monoclinic DihydrateMonoclinicC 2/c
Triclinic DihydrateTriclinicP-1

Principles for Directed Crystal Structure Design

The principles of crystal engineering offer a pathway to the rational design of solid-state materials with desired properties. For organic salts like N-Guanylurea sulfate, these strategies revolve around the predictable nature of strong intermolecular interactions, particularly hydrogen bonds. The selection of the counter-ion (in this case, sulfate) is a primary tool in directing the supramolecular assembly. The geometry and hydrogen bonding capabilities of the sulfate anion play a crucial role in the resulting crystal structure.

By systematically varying the counter-ion, it is possible to modulate the hydrogen bonding network and, consequently, the crystal packing. For instance, the use of different anions such as nitrate (B79036), perchlorate (B79767), or hydrochloride with the guanylurea cation leads to distinct crystal structures with different hydrogen bonding motifs. uni-muenchen.demdpi.com This approach, based on the concept of supramolecular synthons, allows for a degree of control over the final solid-state architecture.

Structural Insights into Hydration States and Intermolecular Water Interactions

Water molecules are not merely passive occupants of the crystal lattice in this compound; they are integral structural components that actively participate in and stabilize the hydrogen bonding network. The existence of a dihydrate form points to a specific and energetically favorable interaction between the host lattice and water molecules.

Spectroscopic Characterization Techniques for N Guanylurea Sulfate Hydrate

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful tool for probing the molecular structure of N-Guanylurea sulfate (B86663) hydrate (B1144303). These methods allow for the identification of functional groups and the nature of the bonding within the crystal lattice.

The vibrational spectra of N-Guanylurea sulfate hydrate are complex, with numerous absorption bands corresponding to the various vibrational modes of the guanylurea (B105422) cation, the sulfate anion, and the water of hydration. Detailed assignments of these bands have been made based on comparisons with related compounds and theoretical calculations. researchgate.net

The FTIR and Raman spectra of bis(guanylurea(1+)) sulphate dihydrate, a compound chemically equivalent to this compound, have been extensively studied. researchgate.net The observed vibrational bands can be attributed to the stretching and bending modes of different functional groups.

Table 1: Assignment of Major Vibrational Bands in the FTIR and Raman Spectra of this compound

Wavenumber (cm⁻¹) Assignment Description
3443 - 3179 ν(NH₂), ν(OH) Stretching vibrations of amine and hydroxyl groups
1693 ν(C=O) Stretching vibration of the carbonyl group
1668 δ(NH₂) Bending vibration of the amine group
1599 ν(C=N) Stretching vibration of the carbon-nitrogen double bond
1113 ν₃(SO₄²⁻) Asymmetric stretching vibration of the sulfate ion
981 ν₁(SO₄²⁻) Symmetric stretching vibration of the sulfate ion
617 ν₄(SO₄²⁻) Bending vibration of the sulfate ion

Source: Adapted from Matulková et al., Journal of Molecular Structure, 2016. researchgate.net

The high-frequency region of the spectra is dominated by the stretching vibrations of the N-H groups of the guanylurea cation and the O-H groups of the water molecules. The strong and broad absorptions in this region indicate the presence of extensive hydrogen bonding. researchgate.net The positions of the carbonyl (C=O) and imine (C=N) stretching bands are characteristic of the guanylurea cation and provide insight into the electronic delocalization within the molecule. rsc.org The vibrational modes of the sulfate anion are also clearly identifiable, with their frequencies being influenced by the crystal environment. researchgate.net

The vibrational spectra of this compound are sensitive to intermolecular interactions, particularly hydrogen bonding. The extensive network of hydrogen bonds involving the guanylurea cations, sulfate anions, and water molecules significantly influences the positions and shapes of the vibrational bands. rsc.orgresearchgate.net For instance, the broadening of the N-H and O-H stretching bands is a direct consequence of the diverse hydrogen bonding environments within the crystal structure. researchgate.net

Furthermore, vibrational spectroscopy can be a valuable tool for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs, having different crystal structures, will exhibit distinct vibrational spectra due to the differences in their intermolecular interactions and site symmetries. While specific studies on the polymorphism of this compound are not extensively reported in the searched literature, the principles of vibrational spectroscopy suggest that any polymorphic variations would be readily detectable through changes in the FTIR and Raman spectra. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is crucial for understanding its optical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the guanylurea cation. The guanylurea moiety contains both π and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π* and σ). The principal electronic transitions anticipated are of the n → π and π → π* type. researchgate.netresearchgate.net

The π → π* transitions typically have high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. at.ua The conjugation within the guanylurea cation, involving the C=O and C=N double bonds, leads to a delocalization of the π-electron system. This conjugation is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. at.ua The presence of strong hydrogen bonding in the solid state can also influence the electronic transitions, potentially leading to charge transfer interactions that are observable in the UV-Vis spectrum. rsc.org

The optical band gap (Eg) is a critical parameter for materials being considered for optoelectronic applications. It represents the minimum energy required to excite an electron from the valence band to the conduction band. This value can be determined from the UV-Vis absorption spectrum using a Tauc plot. researchgate.net

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:

(αhν)¹ᐟⁿ = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). researchgate.net By plotting (αhν)¹ᐟⁿ against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be estimated.

Theoretical and Computational Chemistry Studies of N Guanylurea Sulfate Hydrate

Quantum Chemical Calculations and Electronic Structure Investigations

Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of molecules and their interactions at the atomic level. For N-Guanylurea Sulfate (B86663) Hydrate (B1144303), these methods offer insights into the stability, electronic structure, and reactivity of its constituent ions, the guanylurea (B105422) cation and the sulfate anion, as well as the role of water molecules in the hydrated crystal structure.

The guanylurea cation ([H₂NC(=NH)NHCONH₂]⁺) has been the subject of numerous quantum chemical studies to understand its electronic properties and behavior. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between computational cost and accuracy.

Studies have shown a significant delocalization of π-electrons across the cation's backbone. researchgate.net This delocalization, particularly involving the guanidine (B92328) moiety and the carbonyl oxygen of the urea (B33335) group, contributes to the cation's stability. researchgate.net The structure of the cation is influenced by strong intra- and intermolecular hydrogen bonding. researchgate.net DFT calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, have been used to compute properties like vibrational frequencies and to support the assignment of experimental FTIR and Raman spectra. researchgate.net

Furthermore, DFT has been employed to investigate the decomposition pathways of related energetic materials containing the guanylurea cation, such as N-guanylurea-dinitramide (GUDN or FOX-12). sci-hub.se These calculations, often performed at the B3LYP/6–311++G(d,p) level, help elucidate the initial steps of decomposition, such as hydrogen transfer reactions, which are crucial for understanding the material's stability and performance. sci-hub.se The electronic energies of the ions, calculated using methods like Møller-Plesset perturbation theory (MP2), are also used to determine fundamental properties like heats of formation. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Guanylurea Cation Studies

Study Focus Method/Functional Basis Set Reference
Vibrational Analysis B3LYP 6-311+G(d,p) researchgate.net
Conformational Analysis M06-2X 6-311++G(d,p) researchgate.net
Decomposition Mechanism B3LYP 6–311++G(d,p) sci-hub.se

This table is interactive. Click on the headers to sort.

The guanylurea cation can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

A comprehensive study identified 66 distinct conformers of guanylurea, which were optimized using DFT at the M06-2X/6-311++G(d,p) level of theory. researchgate.net These conformers were grouped into five different tautomers. The investigation revealed that the most stable conformers of these tautomers possess a nearly planar structure. researchgate.net The process of tautomerism, which involves the migration of a proton, was studied through two primary routes: intramolecular proton transfer and internal rotations. The results indicated that the rate-determining steps for tautomerism involve proton transfer through four-membered heterocyclic transition states. researchgate.net This type of analysis is critical for understanding the molecule's dynamic behavior and its potential energy surface.

Molecular Dynamics Simulations of Hydrated Systems

Molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems, making them ideal for studying the complex interactions within a hydrated crystal like N-guanylurea sulfate hydrate. These simulations can reveal how water molecules arrange themselves around the ions and how this solvation shell affects the compound's properties.

The hydration of the sulfate dianion (SO₄²⁻) is a key aspect of the this compound structure. The isolated sulfate dianion is inherently unstable, and its stabilization requires interaction with solvent molecules. nsf.gov Computational studies have explored the nature of this stabilization in hydrated sulfate clusters, SO₄²⁻(H₂O)n. nsf.gov

It has been shown that a minimum of three water molecules are required to stabilize the SO₄²⁻ dianion. nsf.gov As the number of water molecules (n) increases, they form distinct solvation shells around the ion. The charge of the sulfate ion is not fully localized but is distributed through the surrounding water molecules via hydrogen bonding. nsf.gov The charge on the sulfate cluster varies with the number of water molecules, with notable plateaus and changes in stabilization rates as solvation shells are completed. nsf.gov For instance, a significant change in the stabilization rate occurs after the first solvation shell is closed at around n=12. nsf.govrsc.org

The structure of the hydration shell is complex, featuring fused cycles of water molecules. rsc.org These interactions are not limited to the immediate vicinity of the ion; long-range ion-water interactions have been observed to persist even at ambient temperatures in aqueous sulfate nanodrops. rsc.org

Table 2: Key Findings from Hydrated Sulfate Cluster (SO₄²⁻(H₂O)n) Simulations

Number of Water Molecules (n) Observation Reference
3 Minimum number required for SO₄²⁻ stabilization nsf.gov
4-40 Charge distribution through solvation shells studied nsf.gov
~12 First solvation shell is closed, affecting stabilization rate nsf.govrsc.org
24 Low-energy structures show prominent fused cycles of water molecules rsc.org

This table is interactive. Click on the headers to sort.

The solvent environment plays a crucial role in the stability and behavior of N-guanylurea species. In aqueous solution, N-guanylurea-dinitramide (a related salt) readily dissociates into its constituent ions, guanylurea and dinitramide. canada.ca This highlights the fundamental role of water in mediating the ionic interactions.

MD simulations have been used to investigate how different solvents affect the crystal morphology of materials like FOX-12 (N-guanylurea-dinitramide). researchgate.net By constructing models of the crystal surface interacting with solvent molecules (such as water or water/methanol mixtures), researchers can calculate the binding energies between them. researchgate.net These energies are then used to predict how the solvent will influence the growth of different crystal faces, ultimately determining the crystal's shape. researchgate.net For example, in water, the (110) and (011) faces are the most important for growth, while in a water/methanol mixture, the (200) and (011) faces dominate. researchgate.net

Furthermore, the solubility of N-guanylurea salts is highly dependent on the solvent system. Studies on N-guanylurea dinitramide have shown that its solubility increases with temperature and varies significantly between different binary solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO)/water and N,N-dimethylacetamide (DMA)/water. researchgate.net The polarity of the solvent is a key factor; for instance, solubility is higher in the more polar DMSO than in DMA. researchgate.net These experimental findings provide valuable data for validating and refining computational models of solvent-solute interactions.

Chemical Reactivity and Transformation Pathways of N Guanylurea Sulfate Hydrate

Conversion to Energetic Derivatives (e.g., Guanylurea (B105422) Dinitramide)

A significant application of N-guanylurea sulfate (B86663) hydrate (B1144303) is its use in the production of N-guanylurea dinitramide (GUDN), also known as FOX-12. GUDN is an insensitive high-energetic material with favorable thermal stability, making it a subject of interest for applications in insensitive munitions and propellants. The conversion of N-guanylurea sulfate to GUDN is a well-documented process.

The synthesis of GUDN from N-guanylurea sulfate is typically achieved through a nitration reaction followed by a double decomposition reaction. The process involves the reaction of an aqueous suspension of guanylurea sulfate with a nitrating mixture, commonly containing nitric acid and sulfuric acid, which has been used to nitrate (B79036) an ammonium (B1175870) salt of sulfamic acid.

The key step in this transformation is the formation of the dinitramide anion, N(NO₂)₂⁻, which then combines with the guanylurea cation, [H₂NC(=NH)NHCONH₂]⁺, to precipitate GUDN. The reaction can be summarized as follows:

[H₂NC(=NH)NHCONH₂]₂SO₄ + 2 M⁺N(NO₂)₂⁻ → 2 [H₂NC(=NH)NHCONH₂]⁺[N(NO₂)₂]⁻ + M₂SO₄

Where M⁺ represents a cation from the dinitramide salt used. The choice of reaction conditions, such as temperature and the composition of the nitrating mixture, is crucial for both the yield and purity of the final product.

Extensive research has been conducted to optimize the synthesis of GUDN from N-guanylurea sulfate, focusing on maximizing the yield and purity of the product. Key parameters that have been systematically studied include the molar ratio of the nitrating mixture, conditioning time, and temperature.

Optimal conditions for the synthesis have been reported to include a reaction temperature of -40°C and a nitration reaction time of 45 minutes. The molar ratios of the reactants, including guanylurea sulfate, ammonium sulfamate (B1201201), and the sulfuric and nitric acid mixture, are also critical factors. For instance, a systematic study varying these parameters has been carried out to enhance the yield beyond the initially reported 50%.

The following table summarizes some of the optimized parameters for GUDN synthesis:

ParameterOptimized Value/Condition
Reaction Temperature-20°C to -50°C
Nitrating MixtureConcentrated HNO₃/H₂SO₄
Conditioning TimeVaried to optimize yield
Molar RatiosSystematically varied for optimal performance

Reactions Leading to Other N-Guanylurea Functional Derivatives

While the conversion to GUDN is the most prominent transformation, N-guanylurea sulfate hydrate can also be a precursor for other functional derivatives. An example is the synthesis of guanylurea dicyanamide (B8802431). This is achieved through an ion-exchange reaction in an aqueous solution. In this process, an aqueous solution of N-guanylurea sulfate is passed through a strongly acidic ion-exchange resin to isolate the guanylurea cation, which is then reacted with a dicyanamide salt to yield guanylurea dicyanamide uni-muenchen.de.

Thermal Decomposition Mechanisms and Kinetics

The thermal stability and decomposition pathways of this compound are critical for its safe handling and for understanding the behavior of its derivatives. While specific detailed studies on the thermal decomposition of this compound are not extensively available in the public domain, information can be inferred from related compounds and general chemical principles.

This compound is expected to decompose upon heating. The decomposition process would likely involve the loss of water of hydration at lower temperatures, followed by the decomposition of the guanylurea sulfate salt itself at higher temperatures. A safety data sheet for guanylurea sulfate indicates that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.

For comparison, the thermal behavior of a related compound, guanylurea dicyanamide, has been studied. Its decomposition involves a sequence of thermally induced addition, cyclization, and elimination reactions, leading to the formation of melamine (B1676169) with the loss of isocyanic acid (HNCO) uni-muenchen.de. Further condensation of melamine then occurs at higher temperatures uni-muenchen.de. This suggests that the guanylurea cation in this compound might undergo similar complex condensation and elimination reactions upon heating.

For the energetic derivative GUDN, however, extensive studies on its thermal decomposition kinetics have been performed. These studies show that the thermal behavior of GUDN is dependent on the heating rate and involves a condensed phase reaction prior to a sharp exotherm. The decomposition of GUDN has been described by empiric-order autocatalytic equations, and its critical temperature of thermal explosion has been determined. While these findings are for a derivative, they highlight the types of analyses that would be necessary to fully characterize the thermal decomposition of this compound.

Microbial Transformation Pathways of N-Guanylurea in Environmental Systems

N-Guanylurea, a primary transformation product of the widely used pharmaceutical metformin, is a significant contaminant in wastewater and surface waters. nih.govasm.org While historically considered a recalcitrant, "dead-end" metabolite, recent research has elucidated specific microbial pathways for its degradation. nih.govumn.edu

Studies have identified bacteria capable of utilizing N-guanylurea as a sole nitrogen source, indicating its biodegradability in certain environmental systems. researchgate.net One such bacterium, Pseudomonas mendocina strain GU, isolated from a municipal wastewater treatment plant, has been shown to completely degrade N-guanylurea. nih.govnih.gov This microbial transformation is crucial for the complete mineralization of this pollutant.

The metabolic pathway in Pseudomonas mendocina strain GU involves a series of enzymatic steps that break down N-guanylurea into simpler, less harmful compounds. nih.gov The initial and key step in this pathway is the hydrolysis of N-guanylurea to guanidine (B92328) and ammonia (B1221849), a reaction catalyzed by the enzyme guanylurea hydrolase. nih.govresearchgate.net Guanidine is then further metabolized. nih.gov

The complete metabolic transformation of N-guanylurea by Pseudomonas mendocina strain GU proceeds as follows: N-guanylurea is first converted to guanidine. nih.govnih.gov Guanidine is subsequently transformed into carboxyguanidine, which is then converted to allophanate. nih.gov The pathway concludes with the breakdown of allophanate into ammonia and carbon dioxide. nih.govnih.gov This process results in the release of all four nitrogen atoms from the original N-guanylurea molecule, making them available for microbial growth. nih.gov

The enzymatic degradation of N-guanylurea is initiated by a specific hydrolase. Research has identified and characterized guanylurea hydrolase as the enzyme responsible for the initial conversion of N-guanylurea to guanidine. nih.govresearchgate.net This enzyme belongs to the isochorismatase-like hydrolase protein family. nih.govasm.org

StepSubstrateEnzymeProduct(s)
1N-GuanylureaGuanylurea hydrolaseGuanidine + Ammonia
2Guanidine-Carboxyguanidine
3Carboxyguanidine-Allophanate
4Allophanate-Ammonia + Carbon dioxide

Table 1: Microbial Transformation Pathway of N-Guanylurea

While some studies have indicated that the degradation of N-guanylurea can be faster under anaerobic conditions compared to aerobic conditions in activated sludge, the detailed anaerobic pathways are less defined than the aerobic pathway identified in Pseudomonas mendocina. researchgate.net The discovery of this complete biodegradation pathway challenges the previous notion of N-guanylurea as a persistent, dead-end metabolite and highlights the potential for bioremediation of this common environmental contaminant. nih.govhamline.edu

Advanced Applications of N Guanylurea Sulfate Hydrate in Materials Science

High-Energy-Density Materials (HEDMs) Development

The nitrogen-rich nature of the guanylurea (B105422) cation, derived from N-guanylurea sulfate (B86663) hydrate (B1144303), makes it an excellent building block for energetic materials. It is particularly valued in the creation of insensitive munitions, which prioritize safety during handling and storage without significantly compromising performance.

N-Guanylurea sulfate hydrate is a key starting material for the synthesis of several insensitive energetic salts. By reacting it with other compounds, the guanylurea cation can be paired with various energetic anions to form stable, less sensitive explosive materials.

A primary example is the synthesis of N-guanylurea-dinitramide (GUDN), also known as FOX-12. jmst.infodntb.gov.ua This material is produced through the reaction of an aqueous suspension of guanylurea sulfate with nitrating mixtures. researchgate.net GUDN is recognized as a novel energetic material with low sensitivity to mechanical stimuli like friction and impact, and it possesses good thermal stability. jmst.inforesearchgate.netresearchgate.netresearchgate.net Its reduced sensitivity makes it a promising candidate for next-generation insensitive munitions and safer propellant formulations. jmst.inforesearchgate.net

Another energetic salt derived from a guanylurea source is the guanylurea salt of 3-nitro-1,2,4-triazol-5-one (GUNTO). This compound is synthesized using a guanylurea salt and NTO, resulting in an energetic ionic compound with remarkably low mechanical sensitivity and good thermal stability. energetic-materials.org.cn Similarly, guanylurea dipicrylamide has been synthesized from guanylurea sulfate and is considered a potential secondary explosive due to its high density and extensive hydrogen bonding network. researchgate.net These syntheses demonstrate the role of the guanylurea cation in mitigating the sensitivity of highly energetic anions.

The energetic salts derived from this compound exhibit a range of performance characteristics that position them as viable alternatives to traditional explosives like TNT and RDX.

N-guanylurea-dinitramide (FOX-12) has been extensively studied. Its performance is often benchmarked against established energetic materials, showing an energy level approaching that of RDX but with a sensitivity level closer to the highly insensitive TATB. researchgate.netardascience.com The detonation velocity of FOX-12 has been experimentally measured to be approximately 7970 m/s, placing it between TNT and RDX in terms of detonation performance. researchgate.netfoi.se Its combination of good performance and low sensitivity makes it suitable for use in Low Vulnerability Ammunition (LOVA) gun propellants and plastic bonded explosives (PBX). researchgate.netfoi.se

In the case of GUNTO, theoretical calculations predict a detonation velocity of 6683.49 m/s and a detonation pressure of 19.27 GPa. energetic-materials.org.cn A key feature of GUNTO is its exceptional insensitivity to impact and friction, with reported sensitivities of 0% in standard tests. energetic-materials.org.cn This highlights the effectiveness of using the guanylurea cation to create safer energetic materials.

Derived CompoundAbbreviationDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Key Feature
N-Guanylurea-dinitramideGUDN / FOX-121.7545 researchgate.netfoi.se-355 researchgate.netfoi.se7970 foi.se~27.8 (Calculated) researchgate.netLow sensitivity, high performance researchgate.net
Guanylurea salt of 3-nitro-1,2,4-triazol-5-oneGUNTO1.72 energetic-materials.org.cn-347.35 energetic-materials.org.cn6683 (Calculated) energetic-materials.org.cn19.27 (Calculated) energetic-materials.org.cnExtremely low sensitivity energetic-materials.org.cn

Nonlinear Optical (NLO) Materials Research

The guanylurea cation possesses characteristics that are highly desirable for applications in nonlinear optics, a field focused on materials that can alter the properties of light.

The design of NLO-active materials based on guanylurea follows specific crystal engineering principles. The guanylurea cation is a polarizable organic molecule with delocalized π-electrons, which gives it a high first-order molecular hyperpolarizability, a key requirement for NLO activity. iucr.org

The primary design strategy involves creating non-centrosymmetric crystals. iucr.org This is achieved by forming salts of the guanylurea cation with various counter-ions, typically from inorganic or organic acids. The resulting crystal structure is held together by an extensive network of hydrogen bonds. iucr.org The choice of the counter-ion is a critical aspect of the design, as it allows for the "tuning" of the material's physical and optical properties by influencing the crystal packing arrangement. iucr.org

Recent research has explored a "unit coupling strategy," where the guanylurea group is combined with other functional units to create a material with a balance of desirable properties. nih.gov For instance, the synthesis of guanylurea sulfamate (B1201201) was guided by modifying the structure of KBe2BO3F2 at a molecular level to achieve a material with a strong NLO response, a short UV cutoff, and large birefringence, all of which are crucial for applications in UV and deep-UV laser technology. nih.gov The goal is to arrange the polar guanylurea cations in a way that their dipole moments constructively add up, leading to a large macroscopic NLO effect. acs.org

The NLO properties of guanylurea-based salts are characterized by several key parameters, most notably their efficiency in second-harmonic generation (SHG). SHG is a process where two photons of a certain frequency are converted into a single photon with twice the frequency (and half the wavelength).

Guanylurea(1+) hydrogen phosphite (B83602) (GUHP) is a well-characterized NLO material derived from a guanylurea source. It exhibits SHG efficiency comparable to that of urea (B33335), a standard NLO material. researchgate.netcuni.cz Studies have determined its highly anisotropic refractive indices and have described its phase-matching capabilities, which are essential for efficient frequency conversion. researchgate.net

Another promising material is guanylurea sulfamate, which demonstrates a very strong SHG response (6.2 times that of potassium dihydrogen phosphate (B84403), or KDP), a large birefringence (0.225 @ 1064 nm), and a short UV cutoff edge (227 nm). nih.gov This combination of properties makes it a potential candidate for fourth-harmonic generation (producing 266 nm light) using standard Nd:YAG lasers. nih.gov The characterization of these materials often involves techniques like the Kurtz-Perry powder test for SHG efficiency and Hyper-Rayleigh Scattering for quantitative assessment of the nonlinear optical coefficients. nih.gov

Guanylurea SaltAbbreviationKey NLO PropertySignificance
Guanylurea(1+) hydrogen phosphiteGUHPSHG efficiency comparable to urea researchgate.netcuni.czPromising phase-matchable material for SHG researchgate.net
Guanylurea sulfamate[C2N4H7O][NH2SO3]Strong SHG (6.2 x KDP), large birefringence (0.225) nih.govPotential for UV and deep-UV applications nih.gov
Guanylurea(1+) tartrate-Noted as an interesting NLO material iucr.orgDemonstrates versatility of counter-ion choice iucr.org

Precursors for Advanced Carbon-Based Materials

The guanylurea molecule is a suitable single-source precursor for the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor with applications in photocatalysis and beyond. The process typically involves the thermal decomposition, or pyrolysis, of a guanylurea-containing compound.

Research has shown that guanylurea dicyanamide (B8802431) can be thermally converted into graphitic carbon nitride. acs.org A key finding from this research is that the presence of oxygen in the precursor molecule does not necessarily hinder the formation of the desired carbon nitride material. During the thermal decomposition, volatile compounds like isocyanic acid (HNCO) are formed and removed, which allows a variety of previously unconsidered oxygen-containing molecules, including guanylurea, to serve as effective CNx precursors. acs.orgresearchgate.net

The pyrolysis of guanylurea dinitramide (GUDN) has also been studied, with analyses showing the generation of products like cyanuric acid during the thermal process. researchgate.net While these studies often use guanylurea derivatives rather than this compound directly, they establish the principle that the guanylurea framework itself is the key component that transforms into a carbon nitride structure upon heating. This suggests that this compound could also be used, potentially with process modifications to manage the sulfate group, to produce these advanced carbon-based materials.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
N/AThis compound
GUDN / FOX-12N-Guanylurea-dinitramide
GUNTOGuanylurea salt of 3-nitro-1,2,4-triazol-5-one
N/AGuanylurea dipicrylamide
TNT2,4,6-Trinitrotoluene
RDXResearch Department eXplosive (Cyclotrimethylenetrinitramine)
TATB1,3,5-Triamino-2,4,6-trinitrobenzene
LOVALow Vulnerability Ammunition
PBXPlastic-Bonded Explosive
GUHPGuanylurea(1+) hydrogen phosphite
N/AGuanylurea sulfamate
KDPPotassium Dihydrogen Phosphate
KBe2BO3F2Potassium fluoroberylloborate
Nd:YAGNeodymium-doped Yttrium Aluminum Garnet
N/AGuanylurea(1+) tartrate
g-C3N4Graphitic carbon nitride
N/AGuanylurea dicyanamide
HNCOIsocyanic acid
N/ACyanuric acid

Synthesis of Graphitic Carbon Nitride (g-C3N4) and Related Frameworks

This compound serves as a precursor material in the synthesis of advanced materials, notably graphitic carbon nitride (g-C3N4). The synthesis primarily proceeds through a thermal condensation pathway. While direct thermal treatment of this compound can be complex, it is often a starting point for creating other guanylurea derivatives, such as guanylurea dicyanamide, which then act as single-source precursors for g-C3N4. uni-muenchen.deresearchgate.netacs.org

The general mechanism involves a series of thermally induced reactions. uni-muenchen.de Initially, at elevated temperatures, the precursor undergoes cyclization and elimination reactions. For instance, in the thermal conversion of guanylurea-based precursors, intermediate compounds like melamine (B1676169) are formed, often with the release of smaller molecules. uni-muenchen.deacs.org This step is crucial as it leads to the formation of triazine rings, the fundamental building blocks of graphitic carbon nitride. uni-muenchen.de

Further heating causes the condensation of these melamine units. acs.org This process leads to the formation of larger, more complex structures such as melem, which is a key intermediate in the pathway to g-C3N4. uni-muenchen.deacs.org As the temperature continues to rise, these intermediates polymerize into extended, layered structures of graphitic carbon nitride. uni-muenchen.de The process is carefully controlled to ensure the formation of the desired g-C3N4 framework while minimizing the incorporation of other elements, like oxygen, into the final material. uni-muenchen.deacs.org The use of guanylurea-based precursors is notable because it demonstrates that even oxygen-containing starting materials can yield high-purity carbon nitride frameworks through carefully controlled thermal decomposition where volatile byproducts are effectively removed. uni-muenchen.deacs.org

Characterization of Structural and Functional Properties of Derived Materials

The graphitic carbon nitride synthesized from guanylurea-based precursors is subjected to extensive characterization to determine its structural and functional properties. A variety of analytical techniques are employed to investigate its morphology, crystal structure, and chemical composition.

Structural Characterization:

X-ray Diffraction (XRD): XRD patterns of the synthesized g-C3N4 typically show two characteristic peaks. A strong peak at approximately 27-28° corresponds to the (002) diffraction plane, indicating the interlayer stacking of the graphitic-like layers. wisdomlib.orgmdpi.com A weaker peak around 13° is assigned to the (100) plane, which represents the in-plane structural packing of the tri-s-triazine units. wisdomlib.orgresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the chemical structure. The spectra of g-C3N4 show a sharp peak around 810 cm⁻¹, which is characteristic of the breathing mode of the tri-s-triazine ring system. researchgate.net Several strong bands in the 1200–1650 cm⁻¹ region are attributed to the stretching vibrations of C-N heterocycles. researchgate.net A broad band between 3000 and 3500 cm⁻¹ is typically observed, corresponding to N-H stretching vibrations from amino groups at the edges of the nanosheets and adsorbed water molecules. researchgate.net

Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the material. Images often reveal a layered, sheet-like structure, consistent with the "graphitic" designation. wisdomlib.orgresearchgate.net The material can appear as thin, wrinkled lamellar structures that are often agglomerated. wisdomlib.org

The following table summarizes the key characterization techniques and the typical findings for g-C3N4.

Characterization TechniqueParameter MeasuredTypical Findings for g-C3N4
X-ray Diffraction (XRD) Crystal structure and phase purityTwo characteristic peaks at ~13° (100) and ~27.5° (002), confirming layered structure. wisdomlib.orgmdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups and chemical bondsCharacteristic tri-s-triazine ring breathing mode (~810 cm⁻¹), C-N stretching (~1200-1650 cm⁻¹), and N-H stretching (~3000-3500 cm⁻¹). researchgate.net
Scanning Electron Microscopy (SEM) Surface morphology and microstructureReveals a layered, lamellar morphology, often appearing as aggregated, thin sheets. wisdomlib.orgresearchgate.net
Transmission Electron Microscopy (TEM) Internal structure and particle sizeConfirms the two-dimensional nanosheet structure and provides details on the stacking of layers. researchgate.netoatext.com
UV-Vis Diffuse Reflectance Spectroscopy (DRS) Optical properties and band gapStrong light absorption in the UV-Visible region with an absorption edge around 450-460 nm. researchgate.netoatext.com

Semiconductor Material Investigations

Examination of Electronic Band Structure and Charge Transport

Graphitic carbon nitride derived from precursors like this compound is an organic semiconductor whose electronic properties are central to its functionality in various applications. interesjournals.org

Charge Transport: Charge transport in g-C3N4 is a key factor influencing its performance. Upon photoexcitation, electrons are promoted from the VB to the CB, leaving holes behind. For the material to be effective, these charge carriers must be separated and transported to the material's surface to participate in chemical reactions. researchgate.net However, the efficiency of this process is often hindered by the rapid recombination of these electron-hole pairs. researchgate.net To overcome this limitation, various strategies are employed, such as creating heterojunctions with other semiconductors. researchgate.netresearchgate.net Forming a heterojunction, for example with TiO2 or MoO3, can facilitate more efficient charge separation by creating an internal electric field at the interface, which drives electrons and holes in opposite directions, thus suppressing recombination and enhancing charge transport. researchgate.netresearchgate.net The charge transfer mechanism in such heterojunctions can follow a type-II or a Z-scheme pathway, both of which promote the spatial separation of charge carriers. researchgate.netresearchgate.net

The electronic properties of g-C3N4 are summarized in the table below.

PropertyTypical Value / DescriptionSignificance
Band Gap (Eg) ~2.7 eVAllows for absorption of visible light up to ~460 nm. mdpi.cominteresjournals.org
Conduction Band (CB) Potential ~ -1.1 eV vs. NHEDetermines the reductive power of photoexcited electrons. oatext.cominteresjournals.org
Valence Band (VB) Potential ~ +1.6 eV vs. NHEDetermines the oxidative power of photoexcited holes. oatext.cominteresjournals.org
Charge Carrier Dynamics Prone to rapid electron-hole recombinationA key limitation for efficiency; can be improved by forming heterojunctions. interesjournals.orgresearchgate.net

Potential Utility in Optoelectronic Device Fabrication

The unique semiconductor and optical properties of graphitic carbon nitride make it a material of considerable interest for applications in optoelectronic devices. mdpi.comresearchgate.net Its ability to absorb visible light, coupled with its tunable electronic structure, opens up possibilities for its use in light-emitting diodes (LEDs), photodetectors, and other light-interactive technologies.

In the context of light-emitting devices, the band gap of g-C3N4 corresponds to the blue region of the visible spectrum, suggesting its potential as an emitter material in blue LEDs. Its photoluminescence properties are a key area of research for this application. researchgate.net

For photodetector applications, the visible light response of g-C3N4 is a primary advantage. A photodetector's function relies on converting a light signal into an electrical signal, a process initiated by the generation of electron-hole pairs upon light absorption. The efficiency of charge separation and transport within the g-C3N4 material is critical for high-performance photodetectors. By engineering g-C3N4 into heterostructures, the charge separation efficiency can be significantly enhanced, leading to a stronger and faster photoresponse. researchgate.netresearchgate.net

Furthermore, the development of g-C3N4-based quantum dots has expanded its potential in optoelectronics. These quantum dots can exhibit bright luminescence and high stability, making them suitable for advanced imaging and sensing applications. mdpi.com The low cost, non-toxic nature, and ease of synthesis of g-C3N4 also make it an attractive alternative to traditional inorganic semiconductor materials used in optoelectronics. researchgate.net The integration of g-C3N4 with other functional materials, such as perovskites, is also being explored to create novel hybrid optoelectronic devices with enhanced performance characteristics. mdpi.com

Advanced Analytical Methodologies for N Guanylurea Sulfate Hydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of N-Guanylurea sulfate (B86663) hydrate (B1144303), primarily due to its efficiency in separating this polar compound from complex matrices and related substances.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification and separation of guanylurea (B105422). Given the polar nature of the analyte, method development often focuses on hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography. lcms.czsielc.com

Research has demonstrated successful separation of guanylurea using mixed-mode stationary phases that can retain highly polar compounds. sielc.com An established method utilizes a Primesep 100 mixed-mode column with a simple isocratic mobile phase. sielc.com The mobile phase typically consists of a mixture of water and a small percentage of an organic solvent like acetonitrile, buffered with an acid such as sulfuric acid to ensure consistent ionization and peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector set at a low wavelength, around 200 nm, where the molecule exhibits absorbance. sielc.comsielc.com

Method validation is a critical step to ensure the reliability of the HPLC method. vscht.cz Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For guanylurea, HPLC methods have been developed with LODs reported in the parts-per-billion (ppb) range, demonstrating high sensitivity. sielc.com The linearity of such methods is established by creating calibration curves from standard solutions of known concentrations. epa.gov

Table 1: Example of HPLC Method Parameters for Guanylurea Analysis

ParameterConditionReference
ColumnPrimesep 100 (Mixed-Mode, 4.6 x 150 mm, 5 µm) sielc.com
Mobile PhaseAcetonitrile/Water (5/95) with 0.1% Sulfuric Acid sielc.com
Flow Rate1.0 mL/min sielc.com
DetectionUV at 200 nm sielc.comsielc.com
ModeIsocratic sielc.com
LOD5 ppb sielc.com

For ultra-sensitive detection and trace-level quantification, particularly in complex environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. epa.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

LC-MS/MS is instrumental in metabolite profiling studies, as guanylurea is the primary biotransformation product of the widely used antidiabetic drug, metformin. sielc.comepa.gov Its analysis in wastewater treatment plant influents and effluents helps in monitoring the environmental fate of metformin. nih.govresearchgate.net Analytical methods based on solid-phase extraction (SPE) followed by LC-MS/MS have been developed to identify and quantify guanylurea at nanogram-per-liter (ng/L) levels. nih.gov These methods demonstrate excellent performance with low limits of quantification (LOQs) ranging from 0.2 to 4.5 ng/L and satisfactory recovery rates. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometer parameters. Reversed-phase columns, such as C18, are often used with mobile phases containing formic acid to facilitate protonation for positive ion mode electrospray ionization (ESI). researchgate.net

Table 2: Typical LC-MS/MS Method Validation Parameters for Guanylurea

ParameterReported Value/RangeReference
Limit of Quantification (LOQ)0.2–4.5 ng/L nih.gov
Recovery Rates53.6–116.8% nih.gov
Inter-day Precision (RSD%)4.9–8.4% nih.gov
Reproducibility (RSD%)11.3–14.6% nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR for Quantitative Analysis)

Spectroscopic methods offer rapid and often non-destructive analysis, which can be adapted for the quantification of N-Guanylurea sulfate hydrate.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective technique for quantifying compounds that absorb light in the UV or visible range. nih.gov Guanylurea possesses a chromophore that allows for its detection and quantification by UV spectroscopy, typically at a wavelength of around 200 nm. sielc.comsielc.com Quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net A calibration curve is first generated by measuring the absorbance of a series of standard solutions of this compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. core.ac.uk For the sulfate salt, indirect quantification of the sulfate ion is also possible via turbidimetric methods, where the turbidity formed by the precipitation of barium sulfate is measured spectrophotometrically. mt.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for qualitative analysis, providing a molecular fingerprint by identifying the functional groups present in a molecule. chemicalbook.com The FTIR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C=O, C=N, and S=O vibrations. at.uaresearchgate.net While primarily used for structural confirmation and identification, FTIR can be adapted for quantitative purposes. thermofisher.com This involves selecting a unique, strong absorption band that is not subject to interference from other components in the sample. The intensity or area of this peak is then correlated with the concentration of the compound. However, this application is less common for this compound compared to chromatographic methods due to potential complexities in sample preparation and lower sensitivity.

Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of research-grade this compound is paramount for the validity of experimental results. A combination of techniques is employed for this purpose.

Purity Assessment: The purity of this compound is typically stated by commercial suppliers and is often determined by titrimetric analysis. mendelchemicals.comavantorsciences.com Both aqueous acid-base titrations and nonaqueous titrations can be employed to determine the assay percentage. thermofisher.comavantorsciences.com Given that the compound is a hydrate, the water content is a critical parameter and is determined specifically using Karl Fischer titration. thermofisher.com Purity specifications from various suppliers commonly range from ≥96% to 97%. thermofisher.commendelchemicals.comscbt.com

Impurity Profiling: Impurity profiling involves the identification and quantification of any unwanted chemical substances in the sample. For this compound, impurities can originate from the synthetic route or from degradation. Since guanylurea is derived from guanidine (B92328) and urea (B33335), these starting materials could be potential process-related impurities. sielc.com As guanylurea is also the main metabolite of metformin, substances related to metformin's synthesis or degradation, such as cyanoguanidine (dicyandiamide), could also be present. lcms.czsielc.com Chromatographic techniques, especially HPLC and LC-MS/MS, are the primary tools for impurity profiling. lcms.czresearchgate.net These methods can effectively separate guanylurea from its potential impurities, allowing for their identification (often by mass spectrometry) and quantification. The development of HILIC methods has been particularly useful for resolving these highly polar compounds. lcms.cz

Future Research Directions and Emerging Areas for N Guanylurea Sulfate Hydrate

Exploration of Novel Coordination Chemistry and Metal-Organic Frameworks

N-Guanylurea, also known as 1-carbamoylguanidinium, possesses a rich coordination chemistry owing to its structure as a bidentate ligand. rsc.orgat.ua Its potential as a building block for complex supramolecular structures, including Metal-Organic Frameworks (MOFs), represents a significant and promising area of future research.

The guanylurea (B105422) cation features multiple donor sites through its nitrogen and oxygen atoms, allowing it to form stable complexes with a variety of metallic elements. acs.org Research has noted its ability to coordinate with transition metals, and these complexes are of interest for applications ranging from catalysis to materials science. researchgate.net For instance, studies on the synthesis of iron oxide nanoparticles have utilized N-guanylurea sulfate (B86663) (NGS) to influence the transformation of goethite to hematite, indicating its role in mediating metal-ligand interactions during particle formation. mdpi.com The exploration of its coordination with a wider range of metals, including lanthanides and actinides, could yield complexes with novel magnetic, optical, or catalytic properties.

A particularly exciting frontier is the use of N-guanylurea and its derivatives as organic linkers for the design of new MOFs. MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The bidentate nature of the guanylurea ligand, combined with its capacity for extensive hydrogen bonding, makes it an ideal candidate for creating robust, three-dimensional frameworks. researchgate.net Future work will likely focus on synthesizing and characterizing these novel MOFs, with an emphasis on tailoring their pore size, surface area, and chemical functionality for specific applications such as gas storage, separation, and heterogeneous catalysis.

Table 1: Examples of Coordination and Complex Formation with Guanylurea Derivatives

Metal Ion Ligand/Compound Observed Interaction/Application Reference(s)
Copper(II) Guanylurea Formation of binary and ternary complexes with glycinate. acs.org
Platinum(II) Guanylurea Investigated for potential antitumor properties. rsc.org
Iron(III) N-Guanylurea sulfate Used as an additive to mediate the hydrothermal synthesis of iron oxide nanoparticles. mdpi.com
Neodymium(III) Guanylurea Synthesis of complexes to study antidiabetic properties. acs.org

Advancements in Sustainable Synthesis and Process Engineering

The growing emphasis on green chemistry is driving research into more sustainable and efficient methods for producing N-Guanylurea and its derivatives. This involves both the optimization of existing industrial processes and the development of novel, environmentally benign synthetic routes.

Industrially, N-Guanylurea sulfate is often produced through the acid hydrolysis of dicyandiamide (B1669379). sciencemadness.org Subsequent reactions can convert the sulfate salt into other forms, such as the free base or energetic salts like N-guanylurea-dinitramide (GUDN). google.comresearchgate.net Process engineering efforts are focused on optimizing these transformations to improve yield, purity, and efficiency while minimizing waste. epa.gov For example, systematic studies on the synthesis of GUDN from guanylurea sulfate have identified optimal reaction conditions, including temperature, molar ratios of reagents, and reaction times, significantly improving the process. researchgate.netjmst.info A patented process describes the preparation of the guanyl urea (B33335) free base from a guanyl urea sulfate solution by reacting it with hydrated lime, with careful temperature control to prevent thermal decomposition and increase yield. google.com

Future research will likely explore alternative synthetic pathways that reduce reliance on harsh reagents and minimize energy consumption. The use of aqueous ion-exchange reactions to synthesize salts like guanylurea dicyanamide (B8802431) represents a step towards greener methodologies. uni-muenchen.de Furthermore, there is a push to develop enhanced efficiency fertilizers to mitigate the environmental impact of nitrogen runoff from agriculture. uq.edu.au As dicyandiamide, the precursor to guanylurea, is a known nitrification inhibitor, research into controlled-release formulations and more effective derivatives is a key area of sustainable chemistry. uq.edu.au

Table 2: Optimized Process Parameters for the Synthesis of GUDN from N-Guanylurea Sulfate

Parameter Optimized Condition Outcome Reference(s)
Reaction Temperature -40 °C Maximizes yield and purity of GUDN. jmst.info
Nitration Time 45 minutes Ensures complete reaction for GUDN formation. jmst.info
Molar Ratios Specific molar ratios of guanylurea sulfate, ammonium (B1175870) sulfamate (B1201201), and nitrating acids (HNO₃/H₂SO₄). Optimized for higher yield and purity. researchgate.netjmst.info
Reagent Addition Controlled addition of lime to a cooled solution (<50 °C). Prevents thermal decomposition and allows for recovery of a concentrated guanyl urea base solution. google.com

Computational Design and Prediction of Tailored N-Guanylurea-Based Materials

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new materials. The application of theoretical models to N-Guanylurea and its derivatives allows researchers to predict their properties and design novel materials with tailored functionalities before undertaking costly and time-consuming laboratory synthesis.

Methods such as Density Functional Theory (DFT) are routinely used to optimize molecular structures and predict a wide range of properties, including electronic structure, vibrational frequencies, and heats of formation. ias.ac.in For energetic materials derived from the guanylurea cation, computational techniques are crucial for assessing performance and stability. For example, the heats of formation for various guanylurea-based energetic salts have been calculated using composite methods like Gaussian-3 (G3), and their detonation parameters have been predicted using specialized codes like EXPLO5. at.uaias.ac.in

Reactive force fields, such as ReaxFF, enable large-scale molecular dynamics (MD) simulations that can model complex chemical events like thermal decomposition. sci-hub.se Extensive computational studies on N-guanylurea-dinitramide (GUDN) have used ReaxFF MD and DFT to elucidate its decomposition pathways, identify intermediate species, and predict the final products. sci-hub.seresearchgate.net These simulations provide fundamental insights that are difficult to obtain experimentally. Future computational work will likely focus on designing new guanylurea-based materials for a wider range of applications, such as components for perovskite solar cells or novel ligands for catalysis, by screening candidates and predicting their performance in silico. rsc.org

Table 3: Application of Computational Methods to N-Guanylurea-Based Materials

Computational Method Property/System Studied Purpose Reference(s)
Density Functional Theory (DFT) Energetic salts Structure optimization and energy prediction. ias.ac.in
ReaxFF Molecular Dynamics Thermal decomposition of GUDN Simulation of chemical reactions and decomposition mechanisms. sci-hub.seresearchgate.net
EXPLO5 Thermochemical Code Energetic salts of guanylurea Calculation of detonation velocity and pressure. at.ua
Energy Decomposition Analysis GUDN with ferrocenyl catalysts Understanding intermolecular interaction energies and catalytic effects. acs.org

In-depth Mechanistic Understanding of Complex Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing improved chemical processes and materials. For N-Guanylurea and its derivatives, research is focused on elucidating the precise pathways of their synthesis, decomposition, and interaction with other molecules.

The thermal decomposition of guanylurea-based energetic materials is an area of intense study. Theoretical calculations combined with experimental techniques like in-situ IR spectroscopy have suggested that the unimolecular decomposition of GUDN begins with a hydrogen transfer reaction, which is then followed by the loss of ammonia (B1221849) (NH₃) and subsequent fragmentation of the C-N bond. sci-hub.se The study of how catalysts, such as ferrocene (B1249389) derivatives, alter this decomposition mechanism is also an active area of research, with findings indicating that catalysts can change the physical model of the reaction from a nucleation and growth model to other kinetic pathways. nih.gov

Beyond thermal decomposition, other complex transformations are being investigated. The thermal conversion of guanylurea dicyanamide into graphitic carbon nitride (CNx) materials has been shown to proceed through a sequence of addition, cyclization, and elimination reactions, with melamine (B1676169) being identified as a key intermediate. uni-muenchen.de In a completely different context, biochemical studies have unraveled the enzymatic degradation of guanylurea. The enzyme guanylurea hydrolase has been identified and shown to catalyze the hydrolytic cleavage of guanylurea into guanidine (B92328) and ammonia, a critical step in its biodegradation pathway in the environment. nih.gov Future research will continue to use a combination of advanced analytical techniques and computational modeling to provide a molecule-level picture of these and other complex transformations.

Table 4: Mechanistic Pathways of N-Guanylurea Transformations

Transformation Type Compound Key Intermediates / Products Proposed Mechanism Reference(s)
Thermal Decomposition N-Guanylurea-dinitramide (GUDN) NCO, CN₂H₃, CO₂, N₂, NH₃ Initial hydrogen transfer, followed by loss of NH₃ and C-N bond cleavage. sci-hub.seresearchgate.net
Enzymatic Degradation Guanylurea Guanidine, Ammonia Hydrolytic cleavage catalyzed by guanylurea hydrolase. nih.gov
Thermal Conversion Guanylurea dicyanamide Melamine, Melem Thermally induced addition, cyclization, and elimination reactions. uni-muenchen.de
Catalytic Decomposition GUDN with Ferrocenyl Catalysts Gaseous products (N₂, CO₂, etc.) Alteration of the physical reaction model from nucleation and growth (A2) to other models. nih.gov

Q & A

Q. What is a reliable synthetic route for N-Guanylurea sulfate hydrate, and what stoichiometric considerations are critical?

A validated method involves reacting cyanoguanidine with 70% aqueous H₂SO₄ in a 1:2 molar ratio under reflux. After 45 minutes of heating, the product precipitates as a white solid upon cooling. Key considerations include precise control of sulfuric acid stoichiometry to avoid side reactions (e.g., over-sulfonation) and ensuring complete dissolution of cyanoguanidine before heating. Post-synthesis, trituration with Et₂O removes residual impurities .

Q. How can the hydration state (xH₂O) of this compound be experimentally determined?

Use thermogravimetric analysis (TGA) to quantify water content by heating the compound to ~200°C and measuring mass loss. Alternatively, gravimetric methods involve dehydrating a known mass of the hydrate in a crucible (e.g., via Bunsen burner or furnace) and comparing pre-/post-heating masses. Ensure anhydrous conditions during cooling to prevent rehydration. For accurate results, repeat trials and average values to account for atmospheric moisture interference .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • ¹H/¹³C NMR : DMSO-d₆ resolves exchangeable protons (e.g., NH and NH₂ groups) as broad signals at δ 6.92–11.38 ppm. Carbonyl and guanidine carbons appear at δ 155–156 ppm .
  • Mass spectrometry (ESI) : The molecular ion [M+H]⁺ at m/z 103 confirms the guanylurea moiety .
  • FTIR : Look for N-H stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and sulfate S-O (~1100 cm⁻¹) bands.

Advanced Research Questions

Q. How does patchy hydrate distribution in solid-state samples affect physical property measurements (e.g., conductivity)?

Hydrate morphology influences conductivity due to heterogeneous saturation. For example, small, dispersed hydrate clusters increase electrical/thermal conductivity by creating interconnected pathways, while large aggregates block flow. Use impedance spectroscopy or 4-probe methods to map conductivity variations. Pair with SEM/EDS to correlate spatial hydrate distribution with property data .

Q. What kinetic models describe the thermal decomposition of this compound?

Apply non-isothermal TGA data to model dehydration kinetics. The Flynn-Wall-Ozawa method calculates activation energy (Eₐ) without assuming a reaction mechanism. For multi-step decomposition (e.g., sequential water loss), use multivariate nonlinear regression to fit parameters to Avrami-Erofeev or contracting-sphere models. Note that sulfate stability may require inert atmospheres to prevent oxidative side reactions .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

Perform molecular docking (AutoDock, Schrödinger) using the crystal structure of target proteins (e.g., BACE-1 or GSK-3β). Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G*). Validate predictions with SPR or ITC binding assays. Account for hydration effects by simulating explicit water molecules in MD simulations .

Q. What strategies mitigate batch-to-batch variability in hydrate synthesis?

  • Process control : Monitor reaction pH and temperature in real-time (e.g., with in-line probes).
  • Crystallization optimization : Use anti-solvent (e.g., EtOH) gradients to control crystal size/distribution.
  • Quality checks : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for in-situ monitoring .

Methodological Considerations

Q. How should researchers address discrepancies in hydrate water content across experimental replicates?

  • Systematic errors : Calibrate balances and TGA instruments before use.
  • Environmental controls : Perform experiments in humidity-controlled gloveboxes.
  • Statistical rigor : Report mean ± SD and perform Grubbs’ test to exclude outliers. For conflicting data, conduct a rehydration test by exposing the anhydrate to H₂O vapor and remeasuring mass gain .

Q. What experimental designs improve reproducibility in hydrate-based pharmacological studies?

  • Standardize hydration states : Pre-equilibrate samples at defined %RH (e.g., using saturated salt solutions).
  • Blind testing : Use third-party labs to validate key results (e.g., enzyme inhibition assays).
  • Data transparency : Share raw TGA thermograms, NMR spectra, and crystallographic data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.